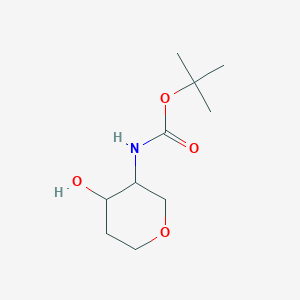
(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol is a chiral compound often used in organic synthesis. The compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a Boc-protected amino group. The Boc group (tert-butoxycarbonyl) is commonly used to protect amines during chemical reactions to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through various methods, such as the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst.
Introduction of the Boc-Protected Amino Group: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the Boc group, typically using acidic conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form a tosylate, which can then undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: Acidic conditions (e.g., HCl, TFA)
Substitution: TsCl, nucleophiles (e.g., NaN3, KCN)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Deprotected amines
Substitution: Tosylates, azides, nitriles
Applications De Recherche Scientifique
(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions. The tetrahydropyran ring provides structural stability and can interact with enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol
- (3R,4R)-3-(Boc-amino)tetrahydro-2H-furan-4-ol
- (3R,4R)-3-(Boc-amino)tetrahydro-2H-thiopyran-4-ol
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the tetrahydropyran ring. This combination of features makes it a valuable intermediate in the synthesis of complex molecules, particularly those requiring chiral centers. The Boc-protected amino group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
tert-butyl N-(4-hydroxyoxan-3-yl)carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
Clé InChI |
FSSQTAOGGBWNKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1COCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


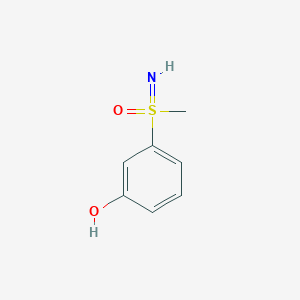
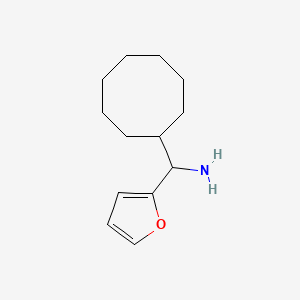
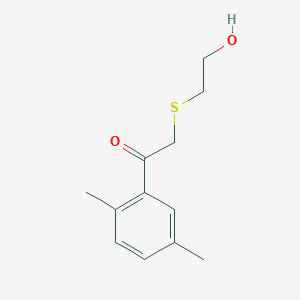

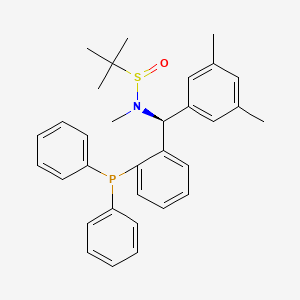
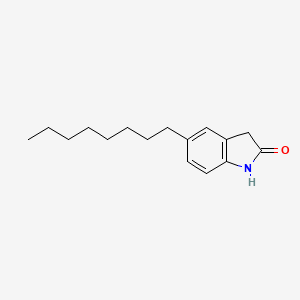

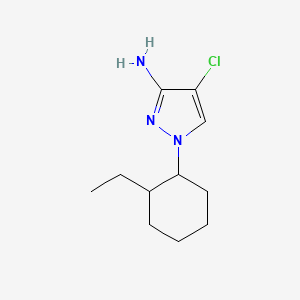

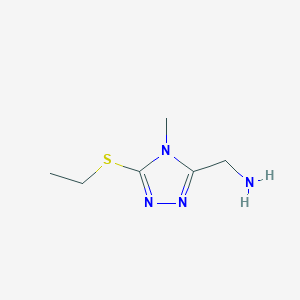
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
